Cas no 214467-60-4 (2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide)

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide is a protected glycosyl azide derivative widely used in carbohydrate chemistry and glycobiology research. Its key advantages include stability under standard handling conditions and compatibility with various glycosylation reactions. The benzyl protecting groups enhance solubility in organic solvents while allowing selective deprotection when needed. The azide functionality serves as a versatile intermediate for further modifications, such as Staudinger reduction or click chemistry applications. This compound is particularly valuable in the synthesis of complex oligosaccharides, glycoconjugates, and glycomimetics, offering precise control over stereochemistry at the anomeric center. Its well-defined β-configuration ensures reliability in glycosylation protocols.
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide structure
214467-60-4 structure
Product Name:2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide
CAS No:214467-60-4
MF:C29H32N4O5
MW:516.588187217712
MDL:MFCD06797049
CID:254106
PubChem ID:87563093
Update Time:2025-10-30

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosyl azide,2-(acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide
    • 2-ACETAMIDO-3,4,6-TRI-O-BENYL-2-DEOXY-BETA-D-GLUCOPYRANOSYL AIDE
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide
    • N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
    • -<small>D<
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-
    • A-D-glucopyranosyl azide
    • A-D-glucopy
    • 1-Azido-N-acetyl-3-O,4-O,6-O-tribenzyl-1-deoxy-beta-D-glucosamine
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-b-D-glucopyranosyl azide
    • N-{(2R,3R,4R,5S,6R)-2-Azido-4
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide, >=98.0% (HPLC)
    • N-[(2R, 3R, 4R, 5S, 6R)-2-azido-4, 5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
    • 214467-60-4
    • SCHEMBL23161900
    • DTXSID30572189
    • MFCD06797049
    • T70564
    • J-014076
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy- beta -D-glucopyranosyl azide
    • N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name)
    • XOOBJDMHDWWHLZ-HWVUQVAQSA-N
    • A1678
    • N-[(2R,3R,4R,5S,6R)-2-AZIDO-4,5-BIS(BENZYLOXY)-6-[(BENZYLOXY)METHYL]OXAN-3-YL]ACETAMIDE
    • N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide
    • 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide
    • MDL: MFCD06797049
    • Inchi: 1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1
    • InChI Key: XOOBJDMHDWWHLZ-HWVUQVAQSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)NC(C)=O)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 516.23700
  • Monoisotopic Mass: 516.23727013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 12
  • Complexity: 745
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.5
  • Topological Polar Surface Area: 80.4

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 105 °C
  • Refractive Index: 6 ° (C=1, CHCl3)
  • PSA: 115.77000
  • LogP: 4.75756
  • Optical Activity: [α]/D 5.0±0.5°, c = 1 in chloroform
  • Solubility: Not determined

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abcr
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2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide; .
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abcr
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2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide Production Method

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide Suppliers

Amadis Chemical Company Limited
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(CAS:214467-60-4)2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide
Order Number:A1202556
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):155.0
Email:sales@amadischem.com

Additional information on 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide: A Comprehensive Overview

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide is a highly specialized compound with the CAS registry number CAS No 214467-60-4. This compound is a derivative of β-D-glucopyranose, a common sugar found in nature, and has been extensively modified to enhance its properties for various applications in the fields of organic chemistry and materials science. The molecule features an acetamido group at the 2-position, benzyl protecting groups at the 3, 4, and 6 positions, and an azide group at the anomeric position. These modifications make it a valuable tool in modern chemical synthesis and drug discovery.

The structure of this compound is particularly interesting due to its combination of functional groups. The acetamido group at the 2-position introduces an amine functionality, which can participate in various chemical reactions such as nucleophilic substitutions or amidations. The presence of three benzyl groups at the 3, 4, and 6 positions serves as protecting groups for the hydroxyl functionalities of the sugar ring. These benzyl ethers are commonly used in organic synthesis to prevent unwanted side reactions during complex transformations. The azide group at the anomeric position adds another layer of reactivity, making this compound a potential candidate for click chemistry applications.

Recent studies have highlighted the importance of such modified sugars in the development of new therapeutic agents. For instance, researchers have explored the use of this compound as a precursor for glycosylation reactions in drug design. The ability to control the stereochemistry and regioselectivity of these reactions is crucial for producing biologically active molecules with desired pharmacokinetic properties.

In addition to its role in drug discovery, this compound has also found applications in materials science. The azide group can undergo cycloaddition reactions with alkenes or alkynes under thermal or photochemical conditions, leading to the formation of robust heterocyclic structures. This property has been exploited in the synthesis of novel polymers and materials with tailored mechanical and electronic properties.

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide involves a series of carefully controlled steps starting from β-D-glucopyranose itself. The initial steps typically involve protection of hydroxyl groups using benzyl ethers followed by selective deprotection and functionalization at specific positions. The introduction of the acetamido group requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted side products.

One area where this compound has shown significant promise is in click chemistry applications. Click chemistry relies on efficient and selective reactions between functional groups under mild conditions to build complex molecules quickly. The azide group in this compound can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) or strain-promoted azide–alkyne cycloaddition (SPAAC) reactions with terminal alkynes or other strained alkenes to form triazole rings. These triazoles are versatile building blocks for constructing larger molecules with diverse functionalities.

Furthermore, recent advancements in green chemistry have led to more sustainable methods for synthesizing such compounds. Researchers are increasingly adopting catalytic asymmetric synthesis techniques to minimize waste and improve efficiency during production processes.

In terms of biological applications, this compound has been studied for its potential as a glycosylation agent in cell culture systems. Glycosylation plays a critical role in protein function and stability; therefore, having precise control over glycan structures is essential for producing biopharmaceuticals with consistent quality.

The development of novel synthetic routes continues to be an active area of research for this compound due to its versatility across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:214467-60-4)2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide
A1202556
Purity:99%
Quantity:5g
Price ($):155.0
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